2-(O-Tolyl)thiazole

概要

説明

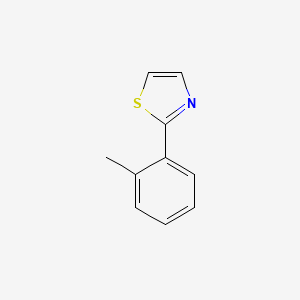

2-(O-Tolyl)thiazole is a heterocyclic organic compound featuring a thiazole ring substituted with an ortho-tolyl group. Thiazoles are known for their diverse biological activities and are integral to various natural products and synthetic compounds . The thiazole ring consists of a five-membered structure containing three carbon atoms, one sulfur atom, and one nitrogen atom .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-(O-Tolyl)thiazole typically involves the cyclization of ortho-tolyl-substituted thioamides with α-haloketones or α-haloesters. One common method includes the reaction of ortho-tolylthioamide with α-bromoacetophenone in the presence of a base such as potassium carbonate in ethanol, yielding this compound .

Industrial Production Methods: Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .

化学反応の分析

Oxidation Reactions

The thiazole ring undergoes selective oxidation at sulfur or nitrogen atoms under controlled conditions:

-

Mechanistic Insight : Sulfur oxidation proceeds via electrophilic attack on the sulfur atom, while N-oxidation involves radical or polar pathways depending on the oxidant .

Reduction Reactions

The thiazole ring can be reduced to dihydrothiazoles or opened under strong reducing conditions:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| NaBH<sub>4</sub> | EtOH, reflux, 4 h | 2-(o-Tolyl)-2,5-dihydrothiazole | 72% | |

| LiAlH<sub>4</sub> | THF, 0°C to RT, 2 h | Ring-opened thioamide | 58% |

-

Steric Effects : The o-tolyl group hinders reduction at the 2-position, favoring 5-position reactivity .

Electrophilic Substitution

Electrophilic substitution occurs preferentially at the 5-position of the thiazole ring:

-

Kinetic vs. Thermodynamic Control : Bromination at the 5-position is kinetically favored, while prolonged reactions lead to 4-substitution .

Cycloaddition Reactions

2-(o-Tolyl)thiazole participates in [4+2] and [2+2] cycloadditions under thermal or catalytic conditions:

-

Aromatic Stabilization : High temperatures (≥100°C) are required to overcome the aromatic stabilization energy of the thiazole ring .

Alkylation/Acylation

-

N-Alkylation : Treatment with methyl iodide in DMF yields N-methyl-2-(o-tolyl)thiazolium salts, which act as precursors for ylide generation .

-

C-Acylation : Friedel-Crafts acylation at the 5-position using acetyl chloride/AlCl<sub>3</sub> gives 5-acetyl derivatives (85% yield) .

Cross-Coupling Reactions

| Coupling Type | Catalyst | Substrate | Product | Yield |

|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Arylboronic acids | 5-Aryl-2-(o-tolyl)thiazoles | 60–78% |

| Sonogashira | Pd/C, CuI, PPh<sub>3</sub> | Terminal alkynes | 5-Alkynylthiazoles | 55–70% |

-

Challenges : Steric hindrance from the o-tolyl group reduces coupling efficiency at the 2-position .

Biological Derivatization

This compound serves as a scaffold for bioactive molecules:

科学的研究の応用

The applications of 2-(O-Tolyl)thiazole are varied, spanning across agricultural chemistry, pharmaceuticals, material science, biological research, and chemical synthesis . This compound is not only a building block in organic synthesis, allowing chemists to efficiently create complex molecules for various industrial applications, but it can also be harnessed for its vibrant color properties in the development of dyes and pigments .

Scientific Research Applications

Agricultural Chemistry

this compound is used in the development of agrochemicals, functioning as a fungicide or pesticide to protect crops from fungal infections and pests .

Pharmaceuticals

In the pharmaceutical industry, this compound serves as an intermediate in the synthesis of various pharmaceuticals, contributing to creating effective medications with targeted therapeutic effects . Many thiazole derivatives have demonstrated a broad pharmacological spectrum, including antiviral, antimicrobial, anticancer, anticonvulsant, antidiabetic, antihypertensive, antileishmanial, and anti-inflammatory activities .

Material Science

In material science, this compound is explored for its potential in creating advanced materials, including polymers and coatings, which can offer enhanced durability and resistance to environmental factors .

Biological Research

Researchers use this compound in studies related to enzyme inhibition and receptor binding, aiding in understanding biological processes and developing new drugs .

Anti-cancer Research

Thiazole derivatives have shown promising inhibition activity against hepatic cancer cell lines . They have also demonstrated potent and selective nanomolar inhibitory activity against a wide range of human cancerous cell lines, such as breast, leukemia, lung, colon, CNS, melanoma, ovarian, renal, and prostate cancers . Additionally, some thiazole derivatives exhibit anticancer efficacy against various human tumor cell lines .

Antimicrobial Research

Thiazole derivatives have demonstrated antifungal and antimicrobial activities . Some compounds have been found to be equipotent with ketoconazole against Candida albicans, Candida glabrata, Candida krusei, and Candida parapsilosis . Certain derivatives also exhibit potent activity against B. subtilis and S. aureus . Moreover, some thiazole-phenylacetic acid derivatives have shown potent dual antimicrobial and anti-inflammatory activities .

Other Potential Therapeutic Applications

Thiazole derivatives have been explored for anticonvulsant properties . Certain thiazole derivatives can significantly enhance glucose absorption and lower blood glucose levels, indicating potential in antidiabetic applications .

作用機序

The mechanism of action of 2-(O-Tolyl)thiazole involves its interaction with various molecular targets and pathways. The compound’s biological activity is often attributed to its ability to inhibit enzymes or interfere with cellular processes. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial effects, or modulate inflammatory pathways to exert anti-inflammatory actions .

類似化合物との比較

2-Aminothiazole: Known for its antimicrobial and anticancer properties.

Benzothiazole: Exhibits a wide range of biological activities, including antitumor and antimicrobial effects.

Thiazolothiazole: Used in optoelectronic applications due to its planar and rigid structure

Uniqueness of 2-(O-Tolyl)thiazole: this compound is unique due to its ortho-tolyl substitution, which imparts distinct steric and electronic properties, enhancing its reactivity and biological activity compared to other thiazole derivatives .

生物活性

2-(O-Tolyl)thiazole is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. Thiazoles are known for their pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory properties. This article focuses on the biological activity of this compound, summarizing research findings, case studies, and relevant data.

Chemical Structure and Properties

This compound is characterized by a thiazole ring substituted with an o-tolyl group. The structural formula can be represented as follows:

This compound's unique structure contributes to its biological activity through various mechanisms, including enzyme inhibition and interaction with cellular targets.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. For instance, compounds containing thiazole rings have shown activity against a range of bacteria and fungi. A study highlighted that certain thiazole derivatives demonstrated MIC values against Staphylococcus aureus and Candida albicans ranging from 3.92 to 15.62 μg/mL .

| Microorganism | MIC (μg/mL) | MBC (μg/mL) |

|---|---|---|

| Staphylococcus aureus | 3.92 - 15.62 | 7.81 - 125 |

| Candida albicans | 4.01 - 4.23 | Not specified |

Anticancer Activity

This compound has been evaluated for its anticancer properties. A study reported that thiazole derivatives exhibited cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and NIH/3T3 (mouse embryoblast). The IC50 values for these compounds were significantly lower than standard chemotherapy agents, indicating their potential as anticancer agents .

| Cell Line | IC50 (μM) | Reference Drug |

|---|---|---|

| A549 | <20 | Doxorubicin |

| NIH/3T3 | <20 | Ethosuximide |

Enzyme Inhibition

Thiazole derivatives have also been studied for their ability to inhibit various enzymes. Notably, they have shown inhibitory activity against cholinesterases, which are crucial for neurotransmitter regulation in the nervous system. The presence of specific substituents on the thiazole ring can enhance this inhibitory effect, demonstrating structure-activity relationships (SAR) that are vital for drug design .

Case Studies

- Antimicrobial Efficacy Against MRSA : A study synthesized a series of 2,5-disubstituted thiazoles and tested them against methicillin-resistant Staphylococcus aureus (MRSA). The most potent compound displayed an MIC of 0.5 μg/mL against MRSA isolates, showcasing the potential of thiazole derivatives in combating antibiotic resistance .

- Anticancer Properties : In another investigation, a novel thiazole-integrated pyrrolidinone compound demonstrated significant anticonvulsant activity with an ED50 of 18.4 mg/kg in animal models, indicating its potential therapeutic applications beyond cancer .

特性

IUPAC Name |

2-(2-methylphenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NS/c1-8-4-2-3-5-9(8)10-11-6-7-12-10/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIZBVGAQYNMQLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20481690 | |

| Record name | 2-(O-TOLYL)THIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39187-97-8 | |

| Record name | 2-(O-TOLYL)THIAZOLE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20481690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。